Naltrexone-3-glucuronide
Overview
Description
Naltrexone-3-glucuronide is a metabolite of the opioid antagonist naltrexone, which is used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to naltrexone, enhancing its solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrexone-3-glucuronide can be synthesized through the glucuronidation of naltrexone using enzymes such as UDP-glucuronosyltransferase. The reaction typically occurs in an aqueous solution at physiological pH, and the process can be catalyzed by liver microsomes or recombinant enzymes.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions or chemical synthesis. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Naltrexone-3-glucuronide primarily undergoes glucuronidation reactions. It can also be involved in hydrolysis reactions, where the glucuronic acid moiety is removed.
Common Reagents and Conditions:
Glucuronidation: Enzymes such as UDP-glucuronosyltransferase, in the presence of UDP-glucuronic acid.
Hydrolysis: Acidic or basic conditions, depending on the specific protocol.
Major Products Formed:
Glucuronidation: this compound itself.
Hydrolysis: Naltrexone and glucuronic acid.
Scientific Research Applications
Naltrexone-3-glucuronide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of naltrexone.
Biology: Investigating the role of glucuronidation in drug metabolism.
Medicine: Developing new treatments for opioid and alcohol dependence.
Industry: Producing reference standards for analytical methods.
Mechanism of Action
Naltrexone-3-glucuronide is similar to other glucuronidated metabolites of opioid antagonists, such as naloxone-3-glucuronide and norbuprenorphine-3-glucuronide. it is unique in its specific binding affinity and metabolic pathway. Unlike some other compounds, this compound has a high affinity for the mu-opioid receptor, making it particularly effective in blocking opioid effects.
Comparison with Similar Compounds
Naloxone-3-glucuronide
Norbuprenorphine-3-glucuronide
Biological Activity
Naltrexone-3-glucuronide (NTX-3-G) is a primary metabolite of naltrexone, an opioid antagonist widely used in the treatment of opioid dependence and alcohol use disorder. Understanding the biological activity of NTX-3-G is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of NTX-3-G, supported by research findings, case studies, and data tables.
Metabolism and Pharmacokinetics
Naltrexone undergoes extensive hepatic metabolism, primarily through glucuronidation, leading to the formation of NTX-3-G and 6-β-naltrexol. The formation of NTX-3-G is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which are responsible for the conjugation process. Research indicates that NTX-3-G has a longer half-life than naltrexone, contributing to its sustained pharmacological effects.
Biological Activity
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Opioid Receptor Interaction
- NTX-3-G exhibits minimal affinity for opioid receptors compared to naltrexone. However, it may still play a role in modulating the effects of opioids through indirect mechanisms. Studies have shown that while naltrexone blocks opioid receptors, NTX-3-G may influence the metabolic pathways associated with opioid analgesia and tolerance.
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Effects on Glucuronidation
- Research indicates that repeated administration of naltrexone can enhance the synthesis of morphine-3-glucuronide (M3G), a metabolite linked to both analgesic and neuroexcitatory effects. This enhancement is believed to be mediated through a low-affinity/high-capacity reaction involving NTX-3-G, suggesting a complex interaction between these metabolites in opioid metabolism .
Case Studies and Clinical Findings
Clinical studies have explored the safety and efficacy of naltrexone and its metabolites, including NTX-3-G. Key findings include:
- In a study involving opioid-dependent patients receiving extended-release naltrexone, adverse events were monitored, revealing that elevated liver enzymes were more prevalent in the naltrexone group compared to placebo . This highlights the importance of monitoring liver function in patients treated with naltrexone due to potential hepatotoxicity linked to its metabolites.
- A review of low-dose naltrexone (LDN) indicated its potential as an anti-inflammatory agent through mechanisms independent of opioid receptor antagonism. LDN may modulate glial cell activity via Toll-like receptor 4 (TLR4), which could relate to the biological activity of its glucuronide metabolites .
Research Findings
A comprehensive analysis of various studies reveals significant insights into the biological activity of NTX-3-G:
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKQJYZSCIQRR-ODTDCTFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997961 | |
Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76630-71-2 | |
Record name | Naltrexone 3-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?
A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.
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